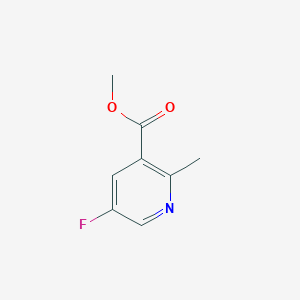

Methyl 5-fluoro-2-methylnicotinate

Descripción general

Descripción

Methyl 5-fluoro-2-methylnicotinate is an organic compound belonging to the class of nicotinates, which are esters of nicotinic acid. This compound is characterized by the presence of a fluorine atom at the 5-position and a methyl group at the 2-position on the nicotinate ring. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-fluoro-2-methylnicotinate typically involves the esterification of 5-fluoro-2-methylnicotinic acid with methanol in the presence of a catalyst. One common method includes the use of sulfuric acid as a catalyst under reflux conditions. The reaction is carried out by heating the mixture of 5-fluoro-2-methylnicotinic acid and methanol with sulfuric acid for several hours until the ester is formed.

Industrial Production Methods: In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to increase yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in large-scale production.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, converting the ester group to an alcohol.

Substitution: The fluorine atom in this compound can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products:

Oxidation: 5-fluoro-2-methylnicotinic acid.

Reduction: 5-fluoro-2-methyl-3-hydroxynicotinate.

Substitution: Various substituted nicotinates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Methyl 5-fluoro-2-methylnicotinate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in medicinal chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific biological pathways.

Industry: It is used in the production of various fine chemicals and as a precursor in the synthesis of agrochemicals and other industrial products.

Mecanismo De Acción

The mechanism of action of Methyl 5-fluoro-2-methylnicotinate involves its interaction with specific molecular targets in biological systems. The fluorine atom enhances the compound’s ability to interact with enzymes and receptors, potentially leading to the modulation of biological pathways. The exact molecular targets and pathways are still under investigation, but it is believed that the compound may influence cellular processes such as signal transduction and gene expression.

Comparación Con Compuestos Similares

Methyl nicotinate: Lacks the fluorine atom and has different biological properties.

Ethyl 5-fluoro-2-methylnicotinate: Similar structure but with an ethyl ester group instead of a methyl ester.

5-fluoro-2-methylnicotinic acid: The carboxylic acid form of the compound.

Uniqueness: Methyl 5-fluoro-2-methylnicotinate is unique due to the presence of both the fluorine atom and the methyl ester group, which confer distinct chemical and biological properties. The fluorine atom enhances its reactivity and potential biological activity, making it a valuable compound in various research and industrial applications.

Actividad Biológica

Methyl 5-fluoro-2-methylnicotinate (MF2MN) is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the areas of antimicrobial and anti-inflammatory properties. This article delves into the biological activity of MF2MN, presenting detailed research findings, mechanisms of action, and comparative analyses with related compounds.

Chemical Structure and Properties

MF2MN is an ester derivative of 5-fluoro-2-methylnicotinic acid. Its molecular formula is , and it has a molecular weight of approximately 169.15 g/mol. The presence of the fluorine atom at the 5-position enhances its reactivity and potential biological activity compared to non-fluorinated analogs.

The biological activity of MF2MN is believed to stem from its interaction with specific molecular targets within biological systems. The fluorine atom not only enhances the compound's ability to interact with enzymes and receptors but may also modulate various biological pathways. Current research suggests that MF2MN influences cellular processes such as:

- Signal Transduction : Modulating pathways that control cell communication.

- Gene Expression : Affecting the transcriptional activity of genes involved in inflammation and immune responses.

Antimicrobial Properties

Research indicates that MF2MN exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, suggesting its potential as a therapeutic agent for treating infections. For instance, preliminary assessments show that MF2MN can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development in antimicrobial therapies.

Anti-inflammatory Effects

MF2MN has also been evaluated for its anti-inflammatory properties. In laboratory settings, it has been shown to reduce the production of pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This effect suggests that MF2MN could be beneficial in treating conditions characterized by excessive inflammation, such as arthritis or other autoimmune disorders.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of MF2MN, it is essential to compare it with structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Methyl Nicotinate | Lacks fluorine atom | Limited antimicrobial effects |

| Ethyl 5-Fluoro-2-Methylnicotinate | Ethyl ester instead of methyl | Exhibits antimicrobial and anticancer properties |

| 5-Fluoro-2-Methylnicotinic Acid | Carboxylic acid form | Different reactivity and bioactivity |

The presence of both the fluorine atom and the methyl ester group in MF2MN contributes to its distinct chemical reactivity and biological activity compared to these analogs.

Case Studies and Research Findings

Several studies have explored the biological effects of MF2MN:

- Antimicrobial Study : A recent study assessed the efficacy of MF2MN against various bacterial strains, showing a significant reduction in bacterial growth at concentrations as low as 50 µg/mL. This study highlights its potential application in developing new antibiotics.

- Anti-inflammatory Research : In vitro experiments demonstrated that treatment with MF2MN resulted in a 40% decrease in TNF-alpha levels in stimulated macrophage cells, indicating its potential role as an anti-inflammatory agent .

Propiedades

IUPAC Name |

methyl 5-fluoro-2-methylpyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-7(8(11)12-2)3-6(9)4-10-5/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYKQRIGKPZMCJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)F)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.